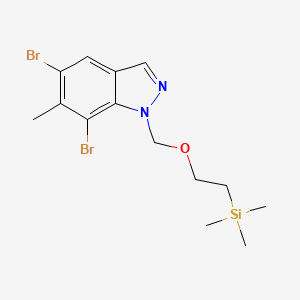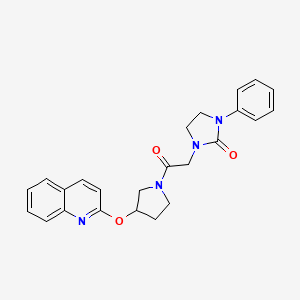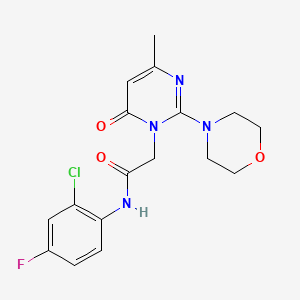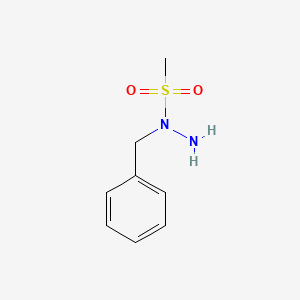
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole likely involves several steps. Researchers may employ various synthetic routes, such as halogenation, alkylation, and silylation. Detailed synthetic procedures can be found in relevant literature .
Aplicaciones Científicas De Investigación
Regioselective Protection and Derivatization of Indazoles
Indazoles can be regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group, facilitating the generation of novel indazole derivatives through efficient directional C-3 lithiation. This approach allows for the reaction with a broad spectrum of electrophiles, producing a variety of functionalized indazoles. The SEM group's removal is achieved using either TBAF in THF or aqueous HCl in EtOH, showcasing the versatility of indazole modifications for different scientific applications (Luo, Chen, & Dubowchik, 2006).
Functionalization via Lithiation
The functionalization of 1,2,3-triazole through lithiation of 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole demonstrates the broad applicability of this method in synthesizing 5-substituted derivatives. Removal of the protecting group leads to the formation of 4-substituted 1H-1,2,3-triazoles, indicating a method for diverse heterocyclic compound synthesis (Holzer & Ruso, 1992).
Stability Against Ring-Opening Isomerization
Investigations into the stability of unprotected indazoles against ring-opening isomerization under strong base conditions reveal that employing free N-H bond indazoles can prevent undesirable reactions. This study provides insights into robust C-S couplings of bromoindazoles, emphasizing the structural integrity of indazoles in harsh conditions (Ganley & Yeung, 2017).
Antimicrobial Activities of Indazole Derivatives
Research on the synthesis of 1,2,4-triazole derivatives unveils their potential antimicrobial activities. Novel compounds synthesized from ester ethoxycarbonylhydrazones show promising effects against bacterial and fungal strains, highlighting the therapeutic potential of indazole-related compounds in treating infections (Bektaş et al., 2007).
Synthesis via [3+2] Cycloaddition
The [3+2] cycloaddition of diazo compounds with arynes, followed by acyl migration, offers a direct and efficient pathway to synthesize substituted indazoles. This method facilitates the production of biologically and pharmaceutically relevant indazoles under mild conditions, demonstrating the versatility of indazole synthesis strategies (Liu et al., 2008).
Propiedades
IUPAC Name |
2-[(5,7-dibromo-6-methylindazol-1-yl)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2OSi/c1-10-12(15)7-11-8-17-18(14(11)13(10)16)9-19-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGKFCOKYIOFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=C1Br)COCC[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2697050.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2697051.png)
![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)
![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)
![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone](/img/structure/B2697055.png)
![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)


![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)
![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)



![N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2697067.png)